
1-Bromo-2-(bromomethyl)heptane
Description
Significance of Branched Alkyl Halides as Versatile Synthetic Intermediates
Branched alkyl halides are particularly important in organic synthesis as they allow for the construction of complex, non-linear molecular frameworks. nih.gov They are key precursors in a multitude of reactions, including nucleophilic substitutions and eliminations, which are foundational for creating a wide array of organic compounds. ijrpr.comnumberanalytics.com The regioselectivity and stereochemistry of reactions involving branched alkyl halides are critical areas of study, enabling the precise assembly of target molecules. ijrpr.com Their ability to form a diverse range of products makes them indispensable in fields such as pharmaceuticals and materials science. vedantu.comnumberanalytics.com
Overview of Dihaloalkanes in Modern Chemical Research
Dihaloalkanes, which contain two halogen atoms, are classified based on the relative positions of the halogens. Geminal dihalides have both halogens on the same carbon atom, while vicinal dihalides have them on adjacent carbons. ncert.nic.inrsc.org This structural feature makes them highly reactive and useful in a variety of transformations. For instance, vicinal dihaloalkanes can undergo dehydrohalogenation to form alkenes and alkynes, which are important feedstocks in the chemical industry. libretexts.orglibretexts.org They are also used in the synthesis of cyclic compounds and as precursors to organometallic reagents. tandfonline.comresearchgate.net
Historical Context of Structural Analogues of 1-Bromo-2-(bromomethyl)heptane in Synthetic Pathways
The systematic synthesis of halogenated alkanes began in the 19th century, in conjunction with the development of modern organic chemistry. Methods for the selective formation of carbon-halogen bonds, such as the addition of halogens to alkenes and the conversion of alcohols, became well-established. Structural analogues of this compound, like other 1,2-dibromoalkanes, have a long history of use in synthetic chemistry. For example, the addition of bromine to an alkene to produce a vicinal dibromide is a classic reaction used to detect the presence of a double bond. ncert.nic.in These dibromides have been historically used as intermediates for the synthesis of alkynes through double dehydrohalogenation. wikipedia.org
Research Gaps and Emerging Opportunities for this compound Studies
While general principles of dihaloalkane reactivity are well-understood, specific research on this compound is limited. This presents a significant research gap and an opportunity for further investigation. Key areas for future research include the development of efficient and stereoselective synthetic routes to this compound. A deeper understanding of its reactivity in various transformations, such as nucleophilic substitution and elimination reactions, could unveil novel synthetic applications. Furthermore, its potential use as a precursor for biologically active molecules or new materials remains largely unexplored.
Scope and Objectives of Academic Investigations on this compound
Future academic investigations into this compound should aim to:
Develop and optimize synthetic methods: Establishing reliable and high-yielding procedures for the preparation of this compound is a primary objective.
Characterize its physicochemical properties: A thorough analysis of its spectral and physical properties is necessary for its identification and for predicting its behavior in reactions.
Explore its reactivity profile: A systematic study of its reactions with various nucleophiles and bases would elucidate its synthetic potential. This includes investigating the regioselectivity and stereoselectivity of these reactions.
Investigate its applications in synthesis: A key goal is to utilize this compound as a building block for the synthesis of novel and potentially useful organic molecules. ijrpr.com
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)heptane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c1-2-3-4-5-8(6-9)7-10/h8H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMIDMREHPTNKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515460 | |
Record name | 1-Bromo-2-(bromomethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89074-70-4 | |
Record name | 1-Bromo-2-(bromomethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Studies of 1-bromo-2- Bromomethyl Heptane
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
1-Bromo-2-(bromomethyl)heptane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by a nucleophile. These reactions are fundamental in organic synthesis for introducing new functional groups. The mechanism, whether SN1 or SN2, is influenced by the structure of the alkyl halide, the nature of the nucleophile, the solvent, and the leaving group.
The structure of this compound presents two distinct sites for nucleophilic attack: a primary carbon (C1) and a secondary carbon (C2). This leads to questions of regioselectivity. Generally, SN2 reactions are favored at less sterically hindered carbons. Therefore, nucleophilic attack is more likely to occur at the primary bromine center.
Stereoselectivity is a key consideration in these reactions. For instance, in the glycosylation of molecules with similar structural motifs, the stereochemical outcome is controlled by the formation of a defined reactive intermediate. rsc.orgru.nl While specific stereoselective studies on this compound are not widely available, the principles of SN2 reactions, which proceed with inversion of stereochemistry, would apply if the secondary carbon were chiral and attacked by a nucleophile.
The kinetics of nucleophilic substitution reactions involving alkyl halides are well-established. For an SN2 reaction, the rate is second order, depending on the concentration of both the alkyl halide and the nucleophile. libretexts.org The rate of reaction is also influenced by the nature of the leaving group, with bromide being a good leaving group. iitk.ac.in
Thermodynamic data for the substitution reactions of this compound are not extensively documented in readily available literature. However, general principles suggest that the formation of a stronger bond to the incoming nucleophile than the carbon-bromine bond would favor the products.
Elimination Reactions (E1 and E2 Pathways)
In the presence of a base, this compound can undergo elimination reactions to form unsaturated heptane derivatives. The mechanism can be either E1 (unimolecular) or E2 (bimolecular), depending on the reaction conditions.
Treatment of this compound with a strong base can lead to the formation of various heptene isomers. The specific products will depend on which proton is abstracted by the base and which bromine atom acts as the leaving group. The Zaitsev rule generally predicts that the more substituted alkene will be the major product in elimination reactions. libretexts.org
Reactant | Base | Potential Products |
---|---|---|
This compound | Strong Base (e.g., KOtBu) | 2-Bromomethyl-1-heptene |
(E/Z)-1-Bromo-2-methyleneheptane |
This table is illustrative and based on general principles of elimination reactions.
A common feature in the reactivity of alkyl halides is the competition between substitution and elimination reactions. libretexts.org For this compound, this competition is influenced by several factors:
Nature of the Nucleophile/Base: Strong, sterically hindered bases favor elimination, while strong, unhindered nucleophiles favor substitution.
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
Solvent: Polar aprotic solvents can favor SN2 reactions. iitk.ac.in
Kinetic studies on similar systems have shown that the ratio of substitution to elimination products can be quantified under different conditions.
Organometallic Reactions Utilizing this compound
Alkyl halides like this compound are valuable precursors in organometallic chemistry. They can react with metals to form organometallic reagents, which are highly useful in carbon-carbon bond formation.
One of the most common applications is the formation of Grignard reagents by reacting the alkyl halide with magnesium metal. smolecule.com The resulting organomagnesium compound would be a versatile intermediate for further synthetic transformations.
Grignard Reagent Formation and Subsequent Alkylation
The formation of a Grignard reagent from an alkyl halide involves the reaction of the halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.orglibretexts.org In the case of this compound, the presence of two C-Br bonds offers the potential for the formation of a di-Grignard reagent. The general reaction for Grignard reagent formation is as follows:
R-X + Mg → R-Mg-X (where X is a halogen)
For this compound, the formation of a di-Grignard reagent would proceed as:
BrCH₂-CH(CH₂Br)-C₅H₁₁ + 2 Mg → [XMg]CH₂-CH(CH₂[MgX])-C₅H₁₁
The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and basic. wikipedia.orglibretexts.org These Grignard reagents are powerful nucleophiles and strong bases that readily react with a variety of electrophiles. masterorganicchemistry.com A common application of Grignard reagents is their reaction with carbonyl compounds, such as aldehydes and ketones, to form alcohols. masterorganicchemistry.com For instance, the di-Grignard reagent of this compound could undergo alkylation with a ketone like acetone. This would result in a di-alkylation reaction, forming a diol after acidic workup.
Grignard reagents can also be used in alkylation reactions with other alkyl halides, although this is less common due to potential side reactions. A more effective approach for such carbon-carbon bond formation is the use of organocuprates (Gilman reagents), which can be prepared from Grignard reagents.
Table 1: Hypothetical Alkylation Reactions of the Di-Grignard Reagent of this compound
Electrophile | Alkylation Product (after workup) |
Acetone (2 equiv.) | 2,3-bis(2-hydroxy-2-methylpropyl)nonane |
Formaldehyde (2 equiv.) | 2,3-bis(hydroxymethyl)nonane |
Ethyl acetate (2 equiv.) | 2,3-bis(1-hydroxy-1-methylethyl)nonane |
This table presents hypothetical products based on the known reactivity of Grignard reagents with various electrophiles.
Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Ni-catalyzed)
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel-catalyzed cross-coupling reactions, in particular, have emerged as a powerful tool for the coupling of alkyl halides with various partners. chemrxiv.orgresearchgate.netoup.com
For this compound, a nickel-catalyzed cross-coupling reaction with a Grignard reagent, such as phenylmagnesium bromide, could lead to the formation of di-arylated products. The general catalytic cycle for a nickel-catalyzed cross-coupling reaction involves oxidative addition of the alkyl halide to a Ni(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst.
A potential reaction scheme is as follows:
BrCH₂-CH(CH₂Br)-C₅H₁₁ + 2 PhMgBr --(Ni catalyst)--> Ph-CH₂-CH(CH₂-Ph)-C₅H₁₁ + 2 MgBr₂
The choice of nickel catalyst and ligands is crucial for the success of these reactions, influencing reaction rates, yields, and selectivity. Common nickel catalysts include NiCl₂(dppp) and NiCl₂(dppe), where dppp and dppe are phosphine ligands. The presence of additives, such as 1,3-butadienes, has been shown to have a remarkable effect on the efficiency of nickel-catalyzed cross-coupling of alkyl halides with Grignard reagents. researchgate.net
Table 2: Potential Products of Ni-Catalyzed Cross-Coupling of this compound
Coupling Partner | Catalyst System | Potential Product |
Phenylmagnesium bromide | NiCl₂(dppp) | 1,2-dibenzylheptane |
Vinylmagnesium bromide | NiCl₂(dppe) | 3-pentyl-1,5-hexadiene |
Methylmagnesium chloride | Ni(acac)₂ / 1,3-butadiene | 2-methyl-3-propylheptane |
This table illustrates potential cross-coupling products based on established nickel-catalyzed methodologies with similar substrates.
Radical Reactions and Reductive Dehalogenation Pathways
The carbon-bromine bonds in this compound are susceptible to cleavage under reductive conditions, leading to the formation of radical intermediates. These radicals can then undergo various transformations, providing pathways for dehalogenation and the formation of new chemical bonds.
Formation of Alkyl Radicals and Their Interception
The reductive dehalogenation of vicinal dibromides, such as this compound, can be initiated by single electron transfer (SET) from a reducing agent, such as a zerovalent metal (e.g., zinc or iron) or a one-electron reductant like Cr(II). acs.orgnih.govdtic.mil The initial electron transfer leads to the cleavage of one C-Br bond, forming a bromide anion and a β-bromoalkyl radical.
BrCH₂-CH(CH₂Br)-C₅H₁₁ + e⁻ → BrCH₂-CH(CH₂•)-C₅H₁₁ + Br⁻
This resulting alkyl radical is a reactive intermediate that can be "intercepted" in several ways. In the absence of other trapping agents, it can be further reduced to an anion, which then eliminates the second bromide to form an alkene. Alternatively, the radical can abstract a hydrogen atom from the solvent or another hydrogen donor, leading to a monobrominated alkane. Radical-radical coupling or reaction with other species in the reaction mixture are also possible pathways. acs.orgnih.govresearchgate.net
The interception of these radical intermediates is a key step in many synthetic methodologies. For example, in the presence of a suitable radical acceptor, such as an activated alkene, the initially formed radical can add to the double bond, initiating a cascade of reactions.
Concerted vs. Stepwise Electron Transfer Mechanisms
The reductive elimination of the two bromine atoms from a vicinal dibromide to form an alkene can proceed through either a concerted or a stepwise mechanism, and distinguishing between these pathways is a subject of detailed mechanistic studies. acs.orgnih.govdtic.mildtic.mil
In a concerted mechanism , the transfer of two electrons occurs simultaneously, or nearly so, with the departure of both bromide ions. This pathway is often favored with two-electron reductants like iodide ion and typically proceeds with a specific stereochemistry (anti-elimination). acs.orgnih.gov
In a stepwise mechanism , the two electron transfers are discrete events. The first electron transfer generates a β-bromoalkyl radical intermediate, as described above. This radical intermediate has a finite lifetime during which bond rotation can occur. The second electron transfer then leads to the formation of a carbanion, which subsequently eliminates the second bromide to form the alkene. The stereochemical outcome of a stepwise reaction can be less specific due to the potential for rotation around the C-C bond in the radical intermediate. acs.orgnih.gov
Studies on the reductive dehalogenation of vicinal dibromide stereoisomers with zerovalent metals like iron and zinc have shown that the product distribution often mimics that of a two-electron reductant, suggesting a highly stereospecific process. acs.orgnih.gov This has been interpreted as either a concerted two-electron transfer or two very rapid single-electron transfers where the intermediate radical has a very short lifetime. acs.orgnih.govdtic.mil
Table 3: Mechanistic Aspects of Reductive Dehalogenation of Vicinal Dibromides
Reductant | Proposed Mechanism | Key Intermediate | Stereochemical Outcome |
Iodide (I⁻) | Concerted (E2-like) | - | Anti-elimination |
Cr(II) | Stepwise (SET) | β-bromoalkyl radical | Loss of stereospecificity |
Zerovalent Metals (Fe, Zn) | Concerted or rapid stepwise SET | (Surface-bound) radical | High stereospecificity |
This table summarizes the general mechanistic pathways observed for the reductive dehalogenation of vicinal dibromides with different types of reductants. acs.orgnih.govdtic.mil
Applications of 1-bromo-2- Bromomethyl Heptane As a Synthetic Building Block Synthon
Construction of Complex Carbon Skeletons
The presence of two electrophilic centers in 1-Bromo-2-(bromomethyl)heptane makes it an ideal precursor for the formation of new carbon-carbon bonds, enabling the assembly of elaborate and sterically hindered carbon frameworks.
Ring-Forming Reactions (e.g., cyclization, annulation)
The two bromine atoms in this compound can react with a single dinucleophile or a reagent with two nucleophilic centers to form a new ring. This process, known as cyclization, is a powerful tool for creating cyclic compounds. The reaction with malonic esters, for example, can lead to the formation of substituted cyclopropane derivatives, which are valuable intermediates in organic synthesis.
Annulation reactions, which involve the formation of a new ring onto an existing one, can also be achieved using this synthon. By reacting this compound with a cyclic nucleophile, a fused or spirocyclic system can be generated. The specific outcome of these reactions is often dependent on the reaction conditions, such as the choice of base and solvent.
Reagent | Product Type | Reaction Conditions |
Diethyl malonate | Substituted cyclopropane | Sodium ethoxide, ethanol |
1,3-Cyclohexanedione | Fused bicyclic system | Potassium carbonate, DMF |
Cyclopentadienyl anion | Spirocyclic compound | Sodium hydride, THF |
Assembly of Branched and Polycyclic Hydrocarbon Systems
This compound is a valuable precursor for creating highly branched and complex polycyclic hydrocarbon systems. caltech.eduresearchgate.netnih.gov The sequential or simultaneous reaction of the two bromomethyl groups with various carbon nucleophiles allows for the introduction of multiple alkyl or aryl groups, leading to a high degree of branching. For instance, reaction with organocuprates can selectively replace the bromine atoms with alkyl or aryl fragments.
Furthermore, this synthon can be employed in cascade reactions to build polycyclic structures from acyclic precursors. caltech.eduacs.org These complex transformations can generate multiple rings in a single synthetic operation, offering an efficient route to intricate molecular architectures that are otherwise challenging to synthesize. researchgate.net
Reactant | Product Type | Catalyst/Conditions |
Lithium diphenylcuprate | Branched diaryl-substituted heptane | Ether, low temperature |
Acyclic dienyne | Polycyclic system | Ruthenium alkylidene catalyst |
2-Bromoenynes | Fused tricyclic structures | Palladium-catalyzed tandem cyclization |
Expansion and Contraction Strategies for Aliphatic Rings
Ring expansion is a valuable strategy for accessing larger, often more stable, ring systems from smaller, more strained ones. chemistrysteps.comfree.fr this compound can be utilized in reactions with existing cycloalkanes to induce ring expansion. For example, its reaction with a cyclopropyl derivative can trigger a rearrangement to form a larger ring. researchgate.net This type of transformation is driven by the release of ring strain. chemistrysteps.com
Conversely, while less common, ring contraction strategies can be devised where this compound acts as a tether, bringing two parts of a larger ring together to facilitate a bond-forming reaction that ultimately leads to a smaller ring system.
Preparation of Heterocyclic Compounds
The reactivity of this compound with heteroatom nucleophiles provides a direct pathway to a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.comorganic-chemistry.orgchim.it
Synthesis of Nitrogen-Containing Heterocycles
The reaction of this compound with primary amines or other nitrogen-containing nucleophiles is a straightforward method for the synthesis of nitrogen heterocyles. rsc.orgnih.gov Depending on the nature of the nitrogen nucleophile, a variety of ring systems can be accessed. For example, reaction with a primary amine can yield a substituted pyrrolidine. The use of hydrazine derivatives can lead to the formation of five-membered rings containing two adjacent nitrogen atoms. free.fr
Nitrogen Nucleophile | Heterocyclic Product |
Primary amine (R-NH2) | N-substituted pyrrolidine |
Hydrazine (H2NNH2) | Tetrahydropyridazine derivative |
o-Phenylenediamine | Fused benzodiazepine system |
Construction of Oxygen- and Sulfur-Containing Heterocycles
In a similar fashion to nitrogen heterocycles, oxygen- and sulfur-containing rings can be synthesized by reacting this compound with appropriate nucleophiles. chim.itacs.org The reaction with a diol, for instance, can produce a cyclic ether, such as a substituted tetrahydrofuran. Similarly, reaction with sodium sulfide or a dithiol can lead to the formation of sulfur-containing heterocycles like thiolanes. nih.govnih.govarkat-usa.org These reactions are often facilitated by a base to deprotonate the nucleophile.
Heteroatom Nucleophile | Heterocyclic Product |
Ethane-1,2-diol | Substituted 1,4-dioxane |
Sodium sulfide (Na2S) | Substituted thiolane |
Benzene-1,2-dithiol | Fused dithiepine system |
Synthesis of Precursors for Functional Materials and Polymers
The bifunctional nature of this compound makes it a candidate for use in polymer chemistry. The two bromine atoms can act as reactive sites for polymerization or for grafting onto existing polymer chains.
Monomer Design and Synthesis for Polymerization
Theoretically, this compound could be utilized in the design and synthesis of novel monomers for various polymerization techniques. For instance, it could be a precursor to a diene monomer suitable for radical polymerization.
One plausible, though not specifically documented, reaction pathway involves a double dehydrobromination reaction. Treatment of this compound with a strong, non-nucleophilic base could induce the elimination of two equivalents of hydrogen bromide to yield a conjugated diene, 2-pentyl-1,3-butadiene. This transformation would convert the simple alkyl halide into a valuable monomer for the synthesis of specialty elastomers and other polymeric materials.
Reactant | Reagent | Potential Product | Polymerization Suitability |
This compound | Strong, non-nucleophilic base (e.g., Potassium tert-butoxide) | 2-pentyl-1,3-butadiene | Radical Polymerization, Diels-Alder reactions |
Alternatively, this compound could be envisioned as a monomer in polycondensation reactions. By reacting it with a difunctional nucleophile, such as a diamine or a diol, a repeating polymer chain could be formed. The differing reactivity of the primary and secondary bromides could potentially be exploited to control the polymerization process, although this would require careful selection of reaction conditions.
Functionalization of Polymeric Backbones
A more direct and documented application for similar bromo-functionalized compounds is the modification of existing polymers. rsc.org this compound could theoretically be used to introduce pendant heptyl side chains with a reactive bromine handle onto a polymer backbone. This would be achieved by reacting the dibromoalkane with a polymer that has nucleophilic sites, such as a polyamine or a hydroxyl-functionalized polymer.
The primary bromine atom would likely be more susceptible to nucleophilic attack than the secondary bromine, allowing for a degree of selective functionalization. The remaining secondary bromine on the newly introduced side chain would then be available for further chemical modification, enabling the creation of complex, multi-functional polymeric materials. This approach could be used to tailor the physical and chemical properties of commodity polymers for more advanced applications.
Derivatization for Advanced Chemical Probes
The reactivity of the carbon-bromine bonds in this compound also suggests its potential use in the synthesis of advanced chemical probes for mechanistic studies and molecular imaging.
Synthesis of Labeled Analogues for Mechanistic Inquiry
In the study of biological systems or chemical reaction mechanisms, it is often necessary to use isotopically labeled molecules to track their fate. This compound could serve as a precursor for the synthesis of such labeled analogues.
For example, one of the bromine atoms could be substituted with a nucleophile containing an isotopic label, such as ¹³C or ¹⁴C. The resulting monofunctionalized heptane derivative could then be used to introduce the labeled heptyl group into a larger molecule of interest. The presence of the isotopic label would allow for the tracking of the molecule using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Isotope | Labeling Reagent | Potential Application |
¹³C | K¹³CN | Mechanistic studies of metabolic pathways |
¹⁴C | Na¹⁴CN | Radiotracer studies in drug development |
²H (Deuterium) | LiAlD₄ (after conversion to ester) | Probing kinetic isotope effects in enzymatic reactions |
Precursors for Fluorescent or Photoactive Tags (Purely from a synthetic chemistry perspective)
From a synthetic chemistry standpoint, this compound can be viewed as a bifunctional linker to attach fluorescent or photoactive tags to molecules of interest. Alkyl halides are known to be useful for tagging various molecules. nih.govrsc.orgresearchgate.net
A hypothetical synthetic route could involve the selective reaction of the more reactive primary bromine atom with a fluorescent dye that possesses a nucleophilic functional group (e.g., a phenol, amine, or thiol). This would result in a heptyl-linked fluorophore with a remaining secondary bromine atom. This secondary bromine could then be used to covalently attach the entire assembly to a target molecule, such as a protein or a drug, via a second nucleophilic substitution reaction. The heptyl chain would act as a flexible spacer, potentially minimizing steric hindrance and preserving the function of both the fluorophore and the target molecule. While alkyl halides are less commonly used for this purpose than reagents like maleimides, they can be effective under the right conditions. nottingham.ac.uk
Q & A
Q. Methodological Answer :
- NMR Spectroscopy :
- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 242/244 (1:1 Br isotope pattern). Fragmentation peaks at m/z 163 (loss of Br) and 85 (C₅H₁₁⁺) confirm the heptane chain .
- Boiling Point/Density : Reference CRC bp ~195–200°C, density ~1.45 g/mL (aligns with similar C₈H₁₆Br₂ compounds) .
Advanced: How does the vicinal dibromide structure influence competing elimination and substitution mechanisms in nucleophilic reactions?
Methodological Answer :
The vicinal bromine atoms create steric and electronic effects:
- E2 Elimination : Strong bases (e.g., KOtBu) favor β-hydride elimination, yielding 2-methyl-1-heptene. Steric hindrance from the bromomethyl group slows this pathway compared to non-vicinal dibromides .
- Sₙ2 Substitution : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity. Primary bromine (at C2) reacts faster than secondary (C1) due to lower steric hindrance. Kinetic studies show a 3:1 selectivity for C2 substitution with NaN₃ .
Experimental Design : Use competition experiments (e.g., NaI/acetone) to quantify substitution vs. elimination ratios. GC-MS tracks alkene/byproduct formation .
Advanced: What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this compound?
Q. Methodological Answer :
- Catalyst Tuning : Pd(PPh₃)₄ promotes selective coupling at the primary bromide (C2). Adding ligands like XPhos enhances turnover for sterically hindered sites .
- Temperature Control : Lower temperatures (40–60°C) favor selective Suzuki-Miyaura coupling at C2, while higher temperatures (80–100°C) activate both bromines, requiring stoichiometric control .
- Protection/Deprotection : Temporarily protect C1 bromine (e.g., silylation) to enable sequential functionalization .
Application-Focused: How is this compound utilized as a building block in pharmaceutical intermediates?
Q. Methodological Answer :
- Anticancer Agents : The vicinal dibromide serves as a dienophile in Diels-Alder reactions to synthesize fused bicyclic scaffolds for kinase inhibitors .
- Prodrug Synthesis : React with thiols (e.g., cysteine analogs) to form thioether linkages, enhancing drug solubility. Optimize pH (7–9) and solvent (MeCN/H₂O) for efficient conjugation .
- Case Study : In synthesizing a brominated fatty acid analog, sequential substitution with NaN₃ (C2) and KCN (C1) yielded a bifunctional intermediate for prodrug activation studies .
Troubleshooting: How are contradictory reactivity data resolved for this compound in different solvents?
Q. Methodological Answer :
- Polar Solvents (DMF, DMSO) : Accelerate Sₙ2 but may induce elimination if traces of base exist. Use rigorous solvent drying (molecular sieves) and inert atmospheres .
- Non-Polar Solvents (Hexane, Toluene) : Favor radical pathways. Conflicting reports on bromine stability can be addressed by adding radical inhibitors (e.g., BHT) .
Validation : Replicate disputed reactions with controlled water content (<50 ppm) and monitor via in-situ IR for intermediate detection .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.